Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate
Description
Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a quinoline-based heterocyclic compound characterized by a bicyclic quinoline core substituted with a 2,5-diethoxyphenylamino group at position 4, a methyl group at position 6, and an ethyl ester at position 2. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.
The synthesis of such compounds typically involves palladium-catalyzed cross-coupling reactions, as exemplified in the preparation of analogous quinolines (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline, 4k) using PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base . Characterization methods include melting point analysis, IR spectroscopy, and NMR, with structural validation often achieved via X-ray crystallography using programs like SHELXL or ORTEP .
Properties
IUPAC Name |
ethyl 4-(2,5-diethoxyanilino)-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-27-16-9-11-22(28-6-2)20(13-16)25-19-14-21(23(26)29-7-3)24-18-10-8-15(4)12-17(18)19/h8-14H,5-7H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEYBPZRZYHGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The target compound differs from structurally related quinolines in substituent patterns, which critically modulate reactivity and function. Key comparisons include:
- Substituent Effects: Ethoxy vs. Methyl at Position 6: This substituent introduces steric hindrance absent in compounds like 4k, which may reduce reactivity in nucleophilic substitution or cyclization reactions.
Spectroscopic and Crystallographic Analysis
- IR/NMR: The target compound’s IR spectrum would show characteristic C=O stretching (~1700 cm⁻¹) for the ester and N–H bending (~3400 cm⁻¹) for the amino group. In 4k, analogous peaks are observed at 1685 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H) .
Conformational Analysis
Ring puckering in the quinoline core, analyzed via Cremer-Pople coordinates , is influenced by substituents. For example, electron-donating groups (e.g., methoxy in 4l) may flatten the ring, whereas bulky substituents (e.g., ethoxy in the target compound) could induce puckering, affecting molecular packing and stability.
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